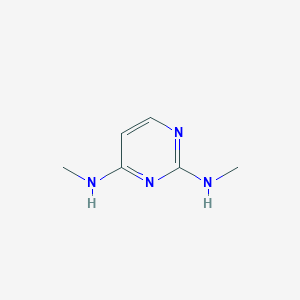

N2,N4-Dimethylpyrimidine-2,4-diamine

Description

N2,N4-Dimethylpyrimidine-2,4-diamine (CAS: 856289-68-4) is a pyrimidine derivative with a molecular formula of C₆H₁₀N₄ and a molecular weight of 138.17 g/mol. It features two methyl groups at the N2 and N4 positions of the pyrimidine ring, which significantly influence its electronic and steric properties. Key physicochemical properties include a melting point of 132°C, a predicted boiling point of 308.3±34.0°C, and a density of 1.203±0.06 g/cm³ . Its pKa value of 7.56±0.10 suggests moderate basicity, making it suitable for interactions in biological systems .

For example, derivatives of pyrimidine-2,4-diamine have shown activity against EGFR mutations and ATG4B (a protease involved in autophagy), highlighting its versatility in drug discovery .

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-N,4-N-dimethylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C6H10N4/c1-7-5-3-4-9-6(8-2)10-5/h3-4H,1-2H3,(H2,7,8,9,10) |

InChI Key |

QGHXLJPQRACLPV-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC=C1)NC |

Canonical SMILES |

CNC1=NC(=NC=C1)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

A. Antimicrobial Activity

- Quinazoline-2,4-diamine analogs (e.g., N4-benzylamine-N2-isopropyl derivatives) exhibit potent in vitro and in vivo activity against S.

- Thieno[3,2-d]pyrimidine-2,4-diamines demonstrate broad-spectrum antibacterial activity due to enhanced π-stacking interactions with bacterial enzymes .

B. Anticancer Potential

- N2,N4-Diphenylpyrimidine-2,4-diamine derivatives inhibit EGFR C797S mutations (common in NSCLC resistance) by forming bidentate interactions with Met793 and occupying hydrophobic pockets .

- 6-Methylpyrimidine-2,4-diamine derivatives (e.g., compound 163N) suppress colorectal cancer by dual-targeting ATG4B and lysosomal pathways .

C. Physicochemical and Pharmacokinetic Properties

Preparation Methods

Reaction Protocol

- Reagents : 2-(Dimethylamino)-4-nitropyridine 1-oxide, hydrogen gas, Raney nickel catalyst, methanol.

- Conditions :

- Temperature: 50°C

- Duration: 22 hours

- Pressure: Atmospheric hydrogen

- Procedure :

The substrate (2 g, 10.92 mmol) is dissolved in methanol (100 mL), followed by the addition of Raney nickel (2 g). The mixture is heated under hydrogen atmosphere until complete conversion, monitored by TLC. Post-reaction, the catalyst is removed via filtration, and the product is purified by silica gel chromatography using 6% methanolic ammonia in dichloromethane.

Yield and Characterization

This method is favored for its simplicity but requires careful handling of pyridine N-oxide intermediates.

Eschweiler–Clarke Methylation of Pyrimidine-2,4-Diamine

The Eschweiler–Clarke reaction provides a route to install methyl groups on primary or secondary amines. Applied to pyrimidine-2,4-diamine, this method enables selective N-methylation.

Reaction Protocol

- Reagents : Pyrimidine-2,4-diamine, formaldehyde (37%), formic acid (88%).

- Conditions :

- Temperature: Reflux (~100°C)

- Duration: 6–12 hours

- Procedure :

A mixture of pyrimidine-2,4-diamine (1 equiv), formaldehyde (5 equiv), and formic acid (excess) is heated under reflux. The reaction progress is monitored by NMR. Upon completion, the mixture is basified with NaOH, and the product is extracted with dichloromethane.

Yield and Selectivity

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Eschweiler–Clarke Process Intensification

- Microwave Assistance : Reduces reaction time to 1–2 hours while maintaining yield.

- Solvent-Free Conditions : Improve atom economy and reduce waste.

Emerging Methodologies

Enzymatic Methylation

Recent advances in methyltransferase enzymes offer biocatalytic routes, though yields remain suboptimal (<50%) for industrial adoption.

Photoredox Catalysis

Preliminary studies show promise for visible-light-mediated methylation using methanol as a methyl source, avoiding toxic reagents.

Q & A

Q. Optimization Strategies :

- Use HPLC to monitor reaction progress and purity .

- Adjust solvent polarity (e.g., switch from ethanol to DMF) to enhance solubility of intermediates.

- Table 1 : Yield optimization for Route 1 under varying conditions:

| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NaOMe | DMF | 50 | 78 | 98.5 |

| K₂CO₃ | DMSO | 60 | 85 | 97.2 |

| NaOH | EtOH | 40 | 62 | 95.8 |

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns. For example, bond angles at N1 and N3 deviate from 120° due to electronic effects .

- NMR Spectroscopy :

- ¹H NMR : Methyl protons appear as singlets at δ 2.8–3.1 ppm. Aromatic protons show splitting patterns consistent with pyrimidine symmetry .

- ¹³C NMR : Methyl carbons resonate at δ 28–32 ppm; pyrimidine carbons at δ 155–165 ppm .

- Mass Spectrometry : ESI-MS in positive mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 152.1) .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 200°C (TGA data). Store at 4°C in inert atmospheres to prevent oxidation .

- Photostability : UV-Vis studies show degradation under prolonged UV exposure. Use amber vials for light-sensitive experiments .

- Hydrolytic Stability : Stable in neutral aqueous buffers (pH 6–8) but degrades in acidic (pH < 4) or alkaline (pH > 10) conditions .

Advanced Research Questions

How can structure-activity relationships (SAR) guide the design of this compound derivatives for antiviral applications?

Methodological Answer:

- Key Modifications :

- N-Methylation : Enhances membrane permeability but reduces hydrogen-bonding capacity with viral targets (e.g., HIV reverse transcriptase) .

- Aryl Substitution : Diarylamine derivatives (e.g., 5-nitropyridinyl) improve binding affinity by 3-fold in anti-HIV assays .

- Table 2 : Anti-HIV activity of derivatives (IC₅₀ values):

| Derivative | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| Parent compound | 850 | 12 |

| 5-Nitropyridinyl analog | 290 | 35 |

| 6-Bromopyridinyl analog | 450 | 20 |

What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ ranging from 1–50 µM):

- Source Analysis : Variability in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. SRB) .

- Mitigation : Standardize assays using NCI-60 panels and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .

- Statistical Tools : Use ANOVA to assess batch effects or outlier removal via Grubbs’ test.

How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina models show preferential binding to ATP pockets in kinases (e.g., VEGFR2, ∆G = −9.2 kcal/mol) .

- MD Simulations : Reveal stable hydrogen bonds with Glu883 and Lys868 in p97 ATPase over 50 ns trajectories .

- QSAR Models : Hammett constants (σ) for substituents correlate with logP and cytotoxicity (R² = 0.89) .

What are the challenges in translating in vitro potency to in vivo efficacy?

Methodological Answer:

- Pharmacokinetics : Poor oral bioavailability (<20%) due to low solubility (logP = 1.2) .

- Solutions :

- Prodrug Design : Phosphate esters increase solubility by 10-fold .

- Nanoparticle Encapsulation : PLGA nanoparticles improve tumor accumulation in murine xenografts .

Data Contradiction Analysis

Why do crystallographic data sometimes conflict with computational predictions?

Methodological Answer:

- Example : X-ray structures show planar pyrimidine rings, while DFT calculations predict slight puckering (∆ = 0.2 Å).

- Validation : Compare experimental vs. computed Hirshfeld surfaces for hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.